molecular formula C27H42N7O19P3S B1264358 cis-3,4-didehydroadipoyl-CoA

cis-3,4-didehydroadipoyl-CoA

Cat. No.: B1264358
M. Wt: 893.6 g/mol
InChI Key: VYSXESTVCZRDBA-LNGKRSAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-3,4-Didehydroadipoyl-CoA is a crucial metabolic intermediate in the aerobic degradation pathway of benzoate and other aromatic compounds in bacteria such as Burkholderia xenovorans LB400 . This pathway is a key focus of research in microbial catabolism and environmental bioremediation. The compound serves as a substrate for specific enzymes in this pathway, including aldehyde dehydrogenases like ALDH(C), which oxidizes its precursor, cis-3,4-dehydroadipyl-CoA semialdehyde, to form cis-3,4-didehydroadipyl-CoA . Furthermore, research on the isomerase PaaG has verified its role in converting this compound into trans-2,3-didehydroadipoyl-CoA, highlighting its importance in enzymatic steps that prepare molecules for subsequent beta-oxidation . Studying this compound and its associated enzymes provides detailed insight into reaction mechanisms, including nucleophile and general base roles of active site residues, and the dynamic proton relay networks that govern catalysis . Researchers utilize this compound to elucidate these complex biochemical pathways and the function of the ALDH superfamily of enzymes . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C27H42N7O19P3S

Molecular Weight

893.6 g/mol

IUPAC Name

(Z)-6-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6-oxohex-3-enoic acid

InChI

InChI=1S/C27H42N7O19P3S/c1-27(2,22(40)25(41)30-8-7-16(35)29-9-10-57-18(38)6-4-3-5-17(36)37)12-50-56(47,48)53-55(45,46)49-11-15-21(52-54(42,43)44)20(39)26(51-15)34-14-33-19-23(28)31-13-32-24(19)34/h3-4,13-15,20-22,26,39-40H,5-12H2,1-2H3,(H,29,35)(H,30,41)(H,36,37)(H,45,46)(H,47,48)(H2,28,31,32)(H2,42,43,44)/b4-3-/t15-,20-,21-,22+,26-/m1/s1

InChI Key

VYSXESTVCZRDBA-LNGKRSAJSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C/C=C\CC(=O)O)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC=CCC(=O)O)O

Origin of Product

United States

Enzymatic Interconversions and Mechanistic Elucidation of Cis 3,4 Didehydroadipoyl Coa

Isomerization Catalyzed by PaaG: Formation of trans-2,3-Didehydroadipoyl-CoA

The enzyme PaaG, a member of the crotonase superfamily, has a significant role in aromatic catabolism by catalyzing the conversion of cis-3,4-didehydroadipoyl-CoA to trans-2,3-didehydroadipoyl-CoA. acs.orgresearchgate.netresearchgate.net This isomerization is a critical step that prepares the molecule for subsequent rounds of β-oxidation. acs.orgresearchgate.net PaaG is not limited to this reaction; it also converts 1,2-epoxyphenylacetyl-CoA into the heterocyclic oxepin-CoA, which serves as a precursor for secondary metabolites like the antibiotic tropodithietic acid. acs.orgresearchgate.netacs.org

Detailed Enzymatic Mechanism: Proton Shuttling in Δ³,Δ²-Enoyl-CoA Isomerization

The isomerization of this compound to trans-2,3-didehydroadipoyl-CoA by PaaG proceeds through a Δ³,Δ²-enoyl-CoA isomerase-like proton shuttling mechanism. acs.orgresearchgate.netresearchgate.net This mechanism involves the abstraction of a proton from the C2 position and the subsequent donation of a proton to the C4 position, effectively shifting the double bond. unm.edu The reaction proceeds via an E1cb mechanism where a catalytic glutamate (B1630785) residue deprotonates the C2 atom, leading to the formation of a conjugate base. ebi.ac.uk The negative charge is stabilized by an oxyanion hole formed by the amide groups of conserved amino acids. ebi.ac.uk

Active Site Structural Adaptations and Stereochemical Control

Biochemical and structural studies of PaaG have revealed specific adaptations within its active site to accommodate different substrates and to control the stereospecificity of the reaction. acs.orgresearchgate.net The active sites are located on the external surfaces of the homotrimeric disc structure of the enzyme. researchgate.net The stereochemical outcome of reactions catalyzed by enzymes in the crotonase superfamily is often dictated by the precise positioning of catalytic residues within the active site. nih.govsjtu.edu.cn For instance, in cyclooxygenases, Ser-530 is a critical determinant of stereochemistry. nih.gov While the specific residues in PaaG controlling the stereochemistry of this compound isomerization are a subject of ongoing research, the principle of active site architecture dictating stereochemical control is well-established within the superfamily. acs.orgnih.govsjtu.edu.cn

Phylogenetic and Functional Relationships within the Crotonase Superfamily

PaaG belongs to the large and functionally diverse crotonase superfamily (also known as the enoyl-CoA hydratase/isomerase superfamily). acs.orgresearchgate.netnih.govwisc.edu Members of this superfamily catalyze a wide array of reactions, including hydration, isomerization, dehalogenation, and carbon-carbon bond cleavage, primarily acting on acyl-CoA thioesters. nih.govwisc.eduresearchgate.netresearchgate.net

Subfamily Delineation: Enoyl-CoA Hydratase/Isomerase Enzymes

The crotonase superfamily is broadly categorized into several subfamilies based on their catalyzed reactions. acs.org The enoyl-CoA hydratase/isomerase family, to which PaaG belongs, is a major subfamily. researchgate.netresearchgate.net These enzymes are crucial in fatty acid metabolism and the degradation of various compounds. researchgate.netebi.ac.uk The structural and functional diversity within this subfamily is vast, with different enzymes exhibiting preferences for specific substrates and reaction types, such as 3-cis to 2-trans isomerization or 3-trans to 2-trans isomerization. nih.gov

Conservation of Catalytic Principles across Superfamily Members

Despite the diversity of reactions they catalyze, members of the crotonase superfamily share a conserved structural fold and a common mechanistic strategy. nih.govwisc.eduresearchgate.net The canonical fold consists of repeating β-β-α units that assemble into two perpendicular β-sheets surrounded by α-helices. nih.govresearchgate.net A key conserved feature is the "oxyanion hole," formed by two backbone NH groups in the active site. nih.govwisc.eduresearchgate.net This structure stabilizes the enolate/oxyanion intermediates that are common to the various reactions catalyzed by these enzymes, highlighting a unifying catalytic principle across the superfamily. nih.govwisc.eduresearchgate.net

Metabolic Pathway Integration of Cis 3,4 Didehydroadipoyl Coa

Central Role in Bacterial Aromatic Compound Catabolism

cis-3,4-Didehydroadipoyl-CoA is a crucial intermediate in the aerobic degradation of numerous aromatic compounds, which are channeled through the phenylacetic acid (PAA) catabolic pathway. kisti.re.kracs.org This pathway is widespread, found in approximately 16% of all sequenced bacteria, and serves to break down environmental pollutants and natural aromatic molecules into central metabolites. nih.govnih.gov

The PAA pathway is a complex, multi-step process that converts phenylacetic acid into intermediates of central metabolism, namely acetyl-CoA and succinyl-CoA. nih.govnih.gov The pathway is often divided into "early" and "late" steps, which are analogous to the benzoate (B1203000) degradation pathway and fatty acid β-oxidation, respectively. nih.gov

This compound emerges in the late stage of the PAA pathway. nih.gov Following the initial activation of phenylacetic acid to phenylacetyl-CoA and subsequent aromatic ring opening, a C8-intermediate called 3-oxo-5,6-dehydrosuberyl-CoA is formed. nih.gov This intermediate is then cleaved by the thiolase PaaJ, yielding acetyl-CoA and the C6-dicarboxylic acid derivative, this compound. nih.gov

This molecule then undergoes isomerization, a critical step for its further degradation. The enzyme PaaG, a Δ³,Δ²-enoyl-CoA isomerase, catalyzes the conversion of this compound to trans-2,3-dehydroadipyl-CoA. kisti.re.kracs.orgresearchgate.net This isomerization shifts the double bond from a cis configuration at the C3-C4 position to a trans configuration at the C2-C3 position. This new conformation is a suitable substrate for the subsequent enzymes of the β-oxidation-like cascade. researchgate.netmdpi.com The pathway proceeds with hydration by PaaF to form 3-hydroxyadipyl-CoA, oxidation by PaaH to 3-oxoadipyl-CoA, and a final thiolytic cleavage by PaaJ to produce succinyl-CoA and acetyl-CoA. nih.gov

Table 1: Key Enzymatic Reactions in the Late Phenylacetic Acid Pathway

StepSubstrateEnzymeProduct
Thiolytic Cleavage3-Oxo-5,6-dehydrosuberyl-CoAPaaJ (Thiolase)This compound + Acetyl-CoA
IsomerizationThis compoundPaaG (Isomerase)trans-2,3-Dehydroadipyl-CoA
Hydrationtrans-2,3-Dehydroadipyl-CoAPaaF (Hydratase)3-Hydroxyadipyl-CoA
Dehydrogenation3-Hydroxyadipyl-CoAPaaH (Dehydrogenase)3-Oxoadipyl-CoA
Thiolytic Cleavage3-Oxoadipyl-CoAPaaJ (Thiolase)Succinyl-CoA + Acetyl-CoA

The PAA catabolic pathway is not only a degradative route but also a source of precursors for valuable secondary metabolites. acs.orgresearchgate.net Bacterial tropone (B1200060) natural products, such as the antibiotic tropodithietic acid, are synthesized from a universal precursor that is generated as a shunt product from the PAA pathway. acs.orgresearchgate.netresearchgate.net

Phenylacetic Acid Degradation Pathway and Intermediary Metabolism

Auxiliary Pathways in Unsaturated Fatty Acid β-Oxidation

The degradation of unsaturated fatty acids requires auxiliary enzymes to handle the double bonds that are not in the correct position or configuration for the core β-oxidation machinery. wikipedia.orgaocs.org The metabolism of this compound in the PAA pathway shows strong mechanistic parallels to these auxiliary β-oxidation pathways. mdpi.comresearchgate.net The enzymes that process it belong to superfamilies, like the crotonase superfamily, that are central to fatty acid metabolism. mdpi.comresearchgate.net

In the β-oxidation of unsaturated fatty acids with a double bond at an odd-numbered carbon, intermediates such as cis-3-enoyl-CoA are generated. wikipedia.orggenome.jp These are not substrates for the standard enoyl-CoA hydratase. An auxiliary enzyme, Δ³,Δ²-enoyl-CoA isomerase, is required to convert the cis-Δ³ double bond to a trans-Δ² double bond, creating a viable substrate (trans-2-enoyl-CoA) that can re-enter the main β-oxidation spiral. genome.jpwikipedia.org

The isomerization of this compound by PaaG is a direct analogue of this reaction. acs.orgresearchgate.net this compound, a dicarboxylic acyl-CoA, possesses a cis double bond at the C3 position (a cis-Δ³ bond). The PaaG enzyme functions as a Δ³,Δ²-enoyl-CoA isomerase to reposition this bond, making the subsequent hydration and oxidation steps possible, mirroring the strategy used in fatty acid degradation. nih.govresearchgate.netmdpi.com

Table 2: Comparison of Isomerase Function in PAA Catabolism and Fatty Acid β-Oxidation

Metabolic PathwaySubstrateIsomeraseProductFunction
Phenylacetic Acid CatabolismThis compoundPaaGtrans-2,3-Dehydroadipyl-CoAPrepares substrate for hydration by PaaF. nih.govresearchgate.net
Fatty Acid β-Oxidationcis-3-Enoyl-CoAΔ³,Δ²-Enoyl-CoA Isomerasetrans-2-Enoyl-CoAPrepares substrate for hydration by Enoyl-CoA Hydratase. wikipedia.orgwikipedia.org

The degradation of polyunsaturated fatty acids with double bonds at even-numbered positions presents a different challenge, often leading to the formation of a trans-2,cis-4-dienoyl-CoA intermediate. nih.gov This compound is handled by another auxiliary enzyme, 2,4-dienoyl-CoA reductase, which uses NADPH to reduce it to trans-3-enoyl-CoA. nih.govwikipedia.org

This product, trans-3-enoyl-CoA, must then be isomerized by a Δ³,Δ²-enoyl-CoA isomerase to trans-2-enoyl-CoA to continue through β-oxidation. nih.gov This establishes an interplay where the function of 2,4-dienoyl-CoA reductase is directly dependent on the subsequent action of a Δ³,Δ²-enoyl-CoA isomerase, the same class of enzyme as PaaG. researchgate.netnih.gov Therefore, while this compound is not directly part of the polyunsaturated fatty acid degradation pathway, the enzyme that metabolizes it, PaaG, performs a catalytic function that is essential to the pathway involving 2,4-dienoyl-CoA reductase. acs.orgresearchgate.netnih.gov

Advanced Research Methodologies for Cis 3,4 Didehydroadipoyl Coa Studies

Chemo-Enzymatic Synthesis and Derivatization of CoA-Thioester Analogues for Mechanistic Probes

The transient nature and limited commercial availability of many Coenzyme A (CoA) thioesters, including cis-3,4-didehydroadipoyl-CoA, necessitate specialized synthesis strategies for their study. researchgate.netnih.gov Chemo-enzymatic synthesis, which combines the precision of enzymatic reactions with the versatility of chemical methods, is a powerful approach to generate CoA-thioester analogues that serve as mechanistic probes. nih.govacs.orgnih.gov These probes are crucial for elucidating the function, mechanism, and structure of enzymes that interact with CoA esters. acs.orgacs.org

The synthesis of CoA-thioesters is vital for studying CoA-dependent enzymes and pathways and for creating standards for metabolomics research. nih.gov A general strategy often involves the chemical synthesis of an acyl-thioester precursor, which can then be enzymatically converted to the desired CoA-thioester. researchgate.netnih.gov For instance, methods have been systematically tested for producing major classes of acyl-CoA thioesters, including saturated, α,β-unsaturated (enoyl-CoA), and α-carboxylated derivatives. nih.govnih.gov These approaches can generate a wide range of CoA esters with yields often exceeding 40%. researchgate.netnih.gov One common chemical step is the acylation of CoA or its precursors using reactive agents. researchgate.net This is often followed by enzymatic steps. For example, promiscuous acyl-CoA dehydrogenases can be used to convert saturated acyl-CoAs into their α,β-unsaturated counterparts, a method that can be conveniently performed in one pot. nih.govnih.gov

These synthetic analogues can be designed to mimic the substrate, trap an enzymatic intermediate, or inhibit an enzyme, thereby providing invaluable insights into the catalytic mechanism. purdue.edugoogle.com By modifying the acyl portion or the CoA moiety, researchers can investigate the specific interactions between the substrate and the enzyme's active site. acs.org

Table 1: Chemo-Enzymatic Synthesis Approaches for CoA-Thioesters

Method Class Description Common Precursors/Reagents Key Advantages
Chemical Acylation Direct chemical modification of CoA or its precursors. Acyl chlorides, carbodiimide (B86325) adducts, imidazolides. researchgate.net High yields can be achieved for a variety of thioesters. researchgate.net
Enzymatic Desaturation Use of enzymes to introduce double bonds into a saturated acyl-CoA. Saturated acyl-CoAs, Acyl-CoA dehydrogenases. nih.gov Allows for the in situ generation of reactive desaturated acyl-CoAs. nih.gov
Fatty Acid CoA Ligases Employment of promiscuous ligases to attach the acyl group to CoA. Free fatty acids, ATP, Coenzyme A. nih.gov Can produce a broad range of medium- and long-chain acyl-CoAs. nih.gov
One-Pot Biotransformation Simultaneous use of multiple enzymes to convert thioester precursors into final CoA analogues. rsc.org Pantothenate thioesters, CoA biosynthetic enzymes. rsc.org Streamlined process, reducing purification steps and improving efficiency. rsc.org

Structural Biology Approaches for Enzyme-Substrate Complex Analysis (e.g., X-ray Crystallography of PaaG)

Understanding how this compound is processed requires detailed knowledge of the three-dimensional structure of the enzymes that bind to it. X-ray crystallography is a primary technique for determining the atomic and molecular structure of proteins. wikipedia.orgbiologiachile.cl This method has been instrumental in studying PaaG, an enzyme from the crotonase superfamily that plays a dual role in the phenylacetate (B1230308) catabolic pathway. researchgate.netnih.govresearchgate.net

PaaG catalyzes the isomerization of 1,2-epoxyphenylacetyl-CoA to an oxepin-CoA and, in a separate function, converts this compound to trans-2,3-didehydroadipoyl-CoA. researchgate.netresearchgate.net To understand this functionality, the crystal structure of PaaG from Thermus thermophilus was determined at a resolution of 1.85 Å. nih.gov The structure revealed that PaaG forms a homotrimer, with each subunit comprising a spiral and a helical domain, characteristic of the crotonase superfamily. nih.gov

The analysis identified a putative active site cavity large enough to accommodate a ring substrate, with a key residue, Asp136, at its center. nih.gov The structure also showed that a helix (H2) adjacent to the active site can adopt different conformations, suggesting that large conformational changes may occur during catalysis. nih.gov This flexibility is crucial for accommodating structurally different substrates and executing the isomerization reaction. researchgate.netnih.gov

Further structural studies on the complex of PaaG with another pathway enzyme, PaaF, have provided more insights. The PaaF-PaaG complex, determined at 2.5 Å resolution, shows a unique assembly of four homotrimeric discs, with two PaaF discs sandwiched between two PaaG discs. researchgate.net This complex formation is thought to be an evolutionary adaptation to increase the efficiency of sequential reactions in the pathway. researchgate.net By soaking crystals with substrate analogues or inhibitors, researchers can obtain enzyme-substrate complex structures, which reveal the precise orientation of the substrate in the active site and the key interactions responsible for catalysis and selectivity. biologiachile.clnih.govplos.org

Table 2: Crystallographic Data for Phenylacetate Pathway Enzymes

Enzyme/Complex Organism Resolution (Å) Key Structural Insights PDB ID (Example)
PaaG Thermus thermophilus HB8 1.85 Trimeric structure with a crotonase fold; flexible active site helix (H2); identified key catalytic residue (Asp136). nih.gov 2Z4V
PaaF-PaaG Complex Escherichia coli 2.5 Hetero-hexameric complex (two PaaF trimers and two PaaG trimers); active sites located on external surfaces. researchgate.net 4FZW
PaaAC Complex Escherichia coli - Forms a catalytic core for the phenylacetyl-CoA oxygenase; PaaA is the catalytic subunit, PaaC is structural. nih.gov 4ILC

High-Resolution Metabolomics for Pathway Discovery and Intermediate Profiling

High-resolution metabolomics is an essential tool for identifying and quantifying metabolites within a biological system, providing a functional readout of cellular physiology. pnas.org This approach is particularly valuable for discovering new metabolic pathways and profiling the intermediates involved, such as this compound. nih.govnih.gov

The phenylacetate catabolic pathway, where this compound is an intermediate, was itself elucidated using such techniques. nih.gov This pathway involves processing intermediates as CoA thioesters, activating the phenylacetyl-CoA aromatic ring via a multicomponent oxygenase to form an epoxide, followed by isomerization, ring cleavage, and β-oxidation. nih.gov

In practice, metabolomic workflows often involve separating metabolites from complex biological samples (e.g., cell culture supernatants) using advanced chromatography techniques like ultra-high-performance liquid chromatography (UPLC). pnas.orgacs.org The separated compounds are then detected and identified by high-resolution mass spectrometry (HRMS). pnas.orgacs.org This combination allows for the accurate measurement of metabolite masses, which facilitates their identification by matching against databases or known standards. acs.org

For example, studies on Acinetobacter baumannii have used metabolomics to show that inhibiting the phenylacetic acid pathway leads to an accumulation of phenylacetate, which acts as a neutrophil chemoattractant. pnas.org This demonstrates how profiling pathway intermediates can link bacterial metabolism directly to host-pathogen interactions. pnas.org Targeted quantitative methods can also be developed to measure the absolute concentrations of specific metabolites, which is crucial for understanding their physiological relevance. acs.org The synthesis of CoA-thioester standards via chemo-enzymatic methods is, therefore, a critical supporting activity for quantitative metabolomics studies. nih.gov

Table 3: Compounds Mentioned in the Article

Compound Name Abbreviation
This compound -
Coenzyme A CoA
Phenylacetate PAA
Phenylacetyl-CoA PA-CoA
trans-2,3-Didehydroadipoyl-CoA -
1,2-Epoxyphenylacetyl-CoA -
Oxepin-CoA -
Acetyl-CoA -
Malonyl-CoA -
4-Coumaroyl-CoA -
Succinyl-CoA -
Phenylpyruvic acid -
Styrene -
Phenylalanine -
Tropodithietic acid -
Tropolone -

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of cis-3,4-didehydroadipoyl-CoA in synthetic or isolated samples?

  • Methodological Answer : Utilize a combination of high-resolution mass spectrometry (HRMS) to determine the molecular formula (e.g., C27H42N7O18P3S, exact mass 877.15) and nuclear magnetic resonance (NMR) spectroscopy to resolve stereochemical details, such as the cis-configuration of the 3,4-didehydroadipoyl moiety. X-ray crystallography may further validate spatial arrangements if crystallizable derivatives are available. Cross-reference with databases like LMSD for structural alignment .

Q. What are common methods for synthesizing this compound in laboratory settings?

  • Methodological Answer : Electrochemical synthesis, analogous to methods used for functionalized fullerenes (e.g., regioselective adduct formation via dianionic intermediates), can be adapted. Optimize reaction conditions (e.g., temperature at 0–25°C) to minimize decomposition of intermediates, as observed in isomer stability studies . Purification via reverse-phase HPLC with trifluoroacetic acid (TFA) or acetonitrile gradients ensures high purity (>95%) .

Q. Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopically labeled internal standards (e.g., deuterated analogs) provides specificity and sensitivity. For qualitative analysis, UV-Vis spectroscopy (absorbance at 260 nm for the CoA moiety) and enzymatic assays (e.g., thioesterase activity) can corroborate results .

Advanced Research Questions

Q. How can researchers assess the stability of this compound under varying experimental conditions?

  • Methodological Answer : Conduct kinetic stability studies by incubating the compound at physiological pH (7.4), temperature (4–37°C), and redox conditions. Monitor degradation via time-resolved NMR or HPLC. For example, thermal instability observed in cis-3′ fullerene adducts (decomposition at 25°C) suggests similar temperature-sensitive behavior in CoA derivatives .

Q. What experimental strategies are effective for studying enzyme interactions with this compound?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (Kd). For functional assays, employ inhibition studies akin to MRSA PK assays, where co-crystallization with target enzymes (e.g., cis-3,4-dihydrohamacanthin B complex) reveals binding sites. Compare kinetics with other CoA thioesters (e.g., arachidonoyl-CoA, crotonyl-CoA) to infer substrate specificity .

Q. How should researchers address contradictory data between synthetic yield and biochemical activity of this compound?

  • Methodological Answer : Re-evaluate purity using orthogonal methods (e.g., HRMS and 1H-NMR) to rule out undetected impurities. If activity persists despite low yield, consider synergistic effects with cofactors or metabolites. For synthesis optimization, apply design of experiments (DoE) to identify critical parameters (e.g., electrochemical potential, solvent composition) .

Q. What approaches are recommended for elucidating the metabolic pathways involving this compound?

  • Methodological Answer : Isotope tracing with 13C- or 2H-labeled precursors can track incorporation into downstream metabolites. Combine with knockout/knockdown models of candidate enzymes (e.g., acyl-CoA dehydrogenases) to assess pathway dependencies. Metabolomic profiling via LC-MS or GC-MS identifies intermediate accumulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.